![molecular formula C11H15N3O7S B2974973 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 2034469-08-2](/img/no-structure.png)
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
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Overview
Description
Synthesis Analysis
Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . Hydrocarboxylation, which involves the addition of carbon monoxide and water to ethylene, yielding propanoic acid, is another method . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .Molecular Structure Analysis
Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .Chemical Reactions Analysis
A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .Physical And Chemical Properties Analysis
This transparent, colorless liquid possesses a pungent, vinegar-like smell . A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .Scientific Research Applications
Medicinal Chemistry Applications
Osteoporosis Treatment and Bone Turnover Compounds with structural similarities to the given chemical have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, suggesting their potential application in the treatment of osteoporosis. Notable compounds include 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, which demonstrated significant in vitro profiles and favorable pharmacokinetics across several species (Coleman et al., 2004).
Anti-Inflammatory Activity The synthesis and evaluation of compounds with morpholinyl- and methylpiperazinylacyloxyalkyl moieties have revealed their potential anti-inflammatory activities. Studies show that these compounds exhibit higher activity compared to acetylsalicylic acid, highlighting their significance in developing new anti-inflammatory drugs (Jakubkienė et al., 2003).
Organic Synthesis and Chemical Analysis
Synthesis of Heterocyclic Compounds Research on the synthesis of novel heterocyclic compounds containing morpholine moieties demonstrates the versatility of these structures in creating biologically active molecules. These studies not only contribute to the understanding of chemical synthesis pathways but also open doors to discovering new therapeutic agents with potential applications in treating various diseases (Mazur et al., 2007).
Quality Control in Pharmaceutical Development The development of analytical methods for quality control of active pharmaceutical ingredients (APIs) showcases another critical application of these compounds. By focusing on derivatives of similar chemical structures, research emphasizes the importance of ensuring the purity, efficacy, and safety of pharmaceutical products, thus contributing to the overall field of drug development (Zubkov et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves the reaction of morpholine-4-sulfonamide with ethyl acetoacetate to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired product, 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.", "Starting Materials": [ "Morpholine-4-sulfonamide", "Ethyl acetoacetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Morpholine-4-sulfonamide is reacted with ethyl acetoacetate in ethanol and water to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is reacted with acetic anhydride and sodium acetate in ethanol to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is hydrolyzed with hydrochloric acid and sodium hydroxide to form 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid." ] } | |
CAS RN |
2034469-08-2 |
Product Name |
3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
Molecular Formula |
C11H15N3O7S |
Molecular Weight |
333.32 |
IUPAC Name |
3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18) |
InChI Key |
XMZHCSBTNSGBCA-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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